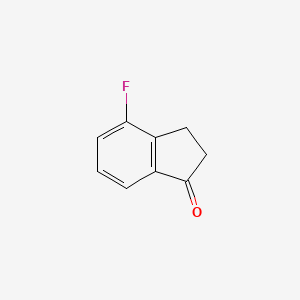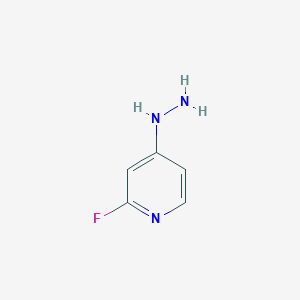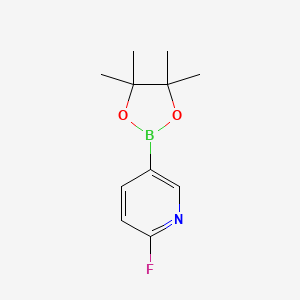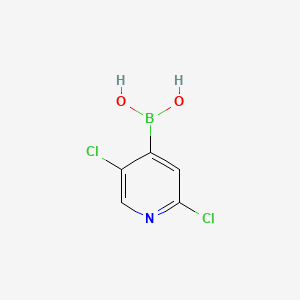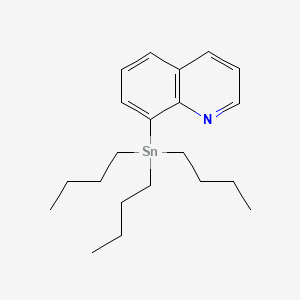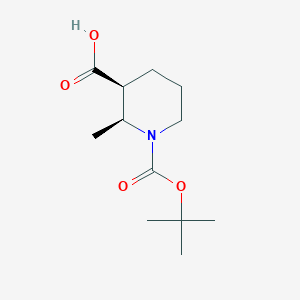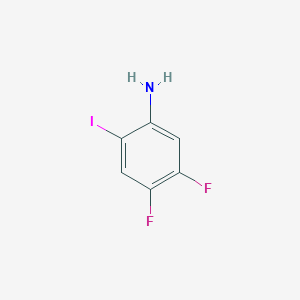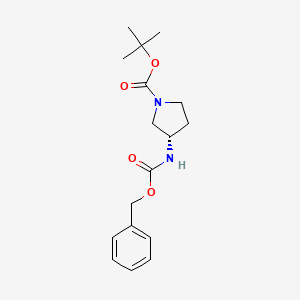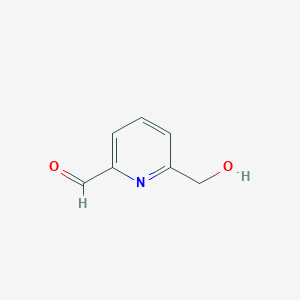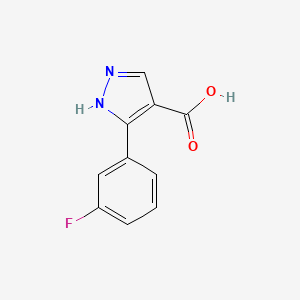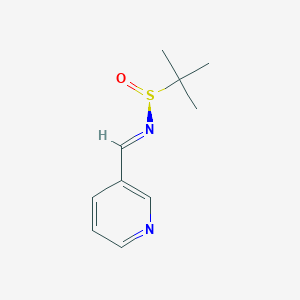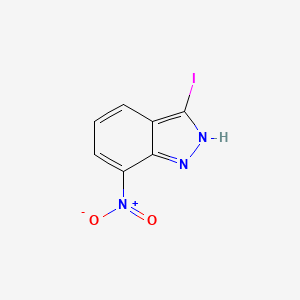![molecular formula C12H17NO2 B1315014 Butanoic acid, 4-[(2-phenylethyl)amino]- CAS No. 73343-87-0](/img/structure/B1315014.png)
Butanoic acid, 4-[(2-phenylethyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 4-[(2-phenylethyl)amino]- is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a butanoic acid backbone with an amino group substituted at the fourth position, which is further attached to a phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 4-[(2-phenylethyl)amino]- typically involves the reaction of butanoic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to increase the reaction rate.
Industrial Production Methods: Industrial production of butanoic acid, 4-[(2-phenylethyl)amino]- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: Butanoic acid, 4-[(2-phenylethyl)amino]- can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Formation of phenylacetic acid or benzyl alcohol.
Reduction: Formation of 4-[(2-phenylethyl)amino]butanol.
Substitution: Formation of various substituted butanoic acid derivatives.
科学研究应用
Butanoic acid, 4-[(2-phenylethyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of butanoic acid, 4-[(2-phenylethyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may facilitate binding to hydrophobic pockets within proteins, while the carboxylic acid group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Phenylacetic acid: Similar structure but lacks the amino group.
4-Phenylbutanoic acid: Similar structure but lacks the amino group.
2-Phenylethylamine: Contains the phenylethyl group but lacks the butanoic acid backbone.
Uniqueness: Butanoic acid, 4-[(2-phenylethyl)amino]- is unique due to the presence of both the butanoic acid and phenylethylamine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
4-(2-phenylethylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12(15)7-4-9-13-10-8-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUKJSGJFFTJOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481086 |
Source


|
| Record name | Butanoic acid, 4-[(2-phenylethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73343-87-0 |
Source


|
| Record name | Butanoic acid, 4-[(2-phenylethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
